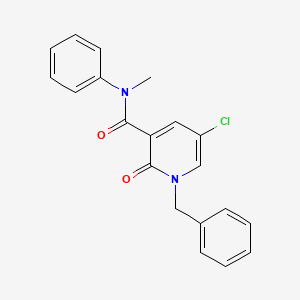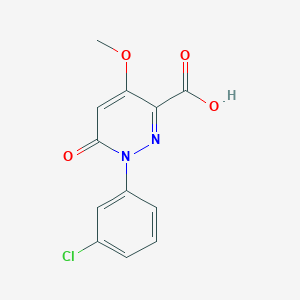![molecular formula C21H14Cl2N2OS B3036328 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole CAS No. 339104-03-9](/img/structure/B3036328.png)
2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole
Descripción general
Descripción
2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole, also known as 4-chlorobenzylsulfanyl-2-phenyl-5-chlorophenyl-1,3,4-oxadiazole, is a recently synthesized compound that has shown potential for a variety of applications in scientific research. This compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Antibacterial and Enzyme Inhibition
- 1,3,4-oxadiazole derivatives, including the specific compound , have been identified as potential antibacterial agents against both gram-negative and gram-positive bacteria. They also exhibit moderate enzyme inhibition properties, specifically against α-chymotrypsin. The antibacterial effectiveness of these compounds, such as their activity against S. typhi and K. pneumoniae, has been demonstrated in various studies (Siddiqui et al., 2014).
Hemolytic and Thrombolytic Activity
- Certain 1,3,4-oxadiazole derivatives have shown notable hemolytic and thrombolytic activities. These activities are relevant for the development of treatments for cardiovascular diseases. The low toxicity and good thrombolytic activity of these compounds make them candidates for clinical studies (Aziz-Ur-Rehman et al., 2020).
Antioxidant Properties
- The antioxidant and antibacterial activities of 1,3,4-oxadiazole-2-thiones derivatives have been studied, showing potential in treating bacterial infections and oxidative stress-related conditions (Karanth et al., 2019).
Anti-convulsant and Anti-inflammatory Activities
- Some 1,3,4-oxadiazole derivatives have displayed significant anti-convulsant and anti-inflammatory activities, supported by in silico molecular docking studies. This suggests their potential as inhibitors of cyclooxygenase-2 and voltage-gated sodium channels, which are critical in inflammation and seizure disorders (Bhat et al., 2016).
Molecular Docking and Computational Studies
- The synthesis and computational docking of various 1,3,4-oxadiazole derivatives, including the specific compound mentioned, have been carried out. These studies aid in understanding the molecular interactions and potential therapeutic applications of these compounds in various diseases, including Alzheimer's (Rehman et al., 2018).
Antimicrobial and Hemolytic Agents
- N-substituted derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial and hemolytic activities. These studies highlight the potential of these compounds as antimicrobial agents with varying effectiveness against different microbial species (Rehman et al., 2016).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c22-16-9-5-14(6-10-16)13-27-19-4-2-1-3-18(19)21-25-24-20(26-21)15-7-11-17(23)12-8-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFAHZFAXNWOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138574 | |
| Record name | 2-(4-Chlorophenyl)-5-[2-[[(4-chlorophenyl)methyl]thio]phenyl]-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339104-03-9 | |
| Record name | 2-(4-Chlorophenyl)-5-[2-[[(4-chlorophenyl)methyl]thio]phenyl]-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339104-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-5-[2-[[(4-chlorophenyl)methyl]thio]phenyl]-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2,4-dichloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B3036245.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide](/img/structure/B3036247.png)


![3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3036255.png)
![2-[(E)-2-(4-chloroanilino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B3036256.png)
![2-[(2Z)-2-[(4-chlorophenyl)methoxyimino]ethyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B3036257.png)
![1-[(3-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036258.png)
![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B3036263.png)



